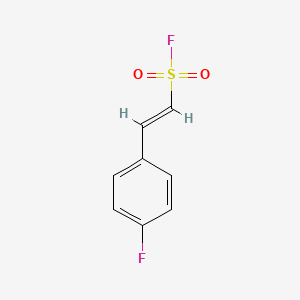

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride

説明

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F2O2S. It is a member of the sulfonyl fluoride family, which has gained significant attention in recent years due to its versatile applications in organic synthesis, chemical biology, drug discovery, and materials science .

特性

IUPAC Name |

(E)-2-(4-fluorophenyl)ethenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPUDAOXEBLXOM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093304-11-9 | |

| Record name | (1E)-2-(4-fluorophenyl)ethene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2˙). This method is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often include the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Industrial Production Methods

Industrial production methods for sulfonyl fluorides generally focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides. Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .

化学反応の分析

Types of Reactions

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), FDIT, AISF, and various nucleophiles. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings .

Major Products

The major products formed from these reactions are typically functionalized sulfonyl fluorides, which can be further utilized in various synthetic applications .

科学的研究の応用

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride has found widespread applications in scientific research, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.

Drug Discovery: It is employed in the design and synthesis of potential therapeutic agents.

Materials Science: The compound is used in the development of advanced materials with unique properties.

作用機序

The mechanism of action of 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride involves the formation of a fluorosulfonyl radical (FSO2˙), which can participate in various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable sulfonyl fluoride bonds .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride include:

1-Bromoethene-1-sulfonyl fluoride (BESF): Another sulfonyl fluoride with similar reactivity and applications.

Vinyl fluorosulfates: These compounds undergo similar photocatalytic transformations to form aromatic β-keto sulfonyl fluorides.

Uniqueness

What sets 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride apart from similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .

生物活性

2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique structure, which includes a fluorophenyl group linked to an ethene chain and a sulfonyl fluoride functional group. This compound exhibits notable biological activity, particularly as a covalent modifier of proteins and a potent inhibitor of proteases, making it significant in medicinal chemistry and drug development.

The molecular formula for 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride is CHFNOS. The presence of the sulfonyl fluoride group (–SOF) enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for its biological applications, as it can form covalent bonds with nucleophilic residues in proteins, particularly cysteine residues.

The biological activity of 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride primarily involves:

- Covalent Modification : The sulfonyl fluoride group can irreversibly bind to active sites of enzymes, inhibiting their function. This property is particularly useful in targeting proteases that play roles in various diseases, including cancer and viral infections.

- Selective Targeting : The compound's ability to selectively modify cysteine residues allows researchers to explore protein functions and interactions within complex biological systems.

Protease Inhibition

Research indicates that 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride serves as a strong protease inhibitor. Its irreversible binding capability makes it valuable for studying enzyme mechanisms and cellular pathways. For instance, studies have shown that it can inhibit specific proteases involved in tumor progression and viral replication processes.

Drug Development

Due to its reactivity and selectivity, this compound is being investigated as a potential therapeutic agent. Its ability to modify proteins covalently opens avenues for developing drugs targeting specific enzymes or receptors involved in disease progression.

Comparative Analysis with Similar Compounds

The following table compares 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-(4-Bromophenyl)ethene-1-sulfonyl fluoride | Bromine substituent instead of fluorine | Different reactivity due to bromine's larger size |

| 2-(Phenyl)ethene-1-sulfonyl fluoride | No halogen substituent | Lacks enhanced reactivity from halogen atoms |

| 2-(4-Chlorophenyl)ethene-1-sulfonyl chloride | Chlorine substituent | Chloride is less reactive than fluoride |

| 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride | Methyl group as substituent | Alters electronic properties compared to halogens |

The unique fluorine substitution in 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride enhances its electrophilicity compared to other similar compounds, leading to increased reactivity towards nucleophiles.

Case Studies

Research studies have highlighted the effectiveness of 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride in various applications:

- Cancer Research : A study demonstrated that this compound effectively inhibited cysteine proteases involved in tumor cell proliferation, suggesting its potential use in cancer therapeutics .

- Viral Infections : Another investigation revealed its ability to inhibit proteases critical for viral replication, indicating its promise as an antiviral agent.

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride?

The compound is synthesized via Pd-catalyzed C–H alkenylation , where palladium acetate (Pd(OAc)₂) and specialized ligands facilitate direct functionalization of aryl substrates. For example, a protocol using Pd(OAc)₂ (20 mol%), ligand L1 (60 mol%), and ethenesulfonyl fluoride (ESF) in chloroform achieved a 52% yield after purification by preparative thin-layer chromatography (hexane/EtOAc eluent) . Alternative methods include Rh-catalyzed enantioselective synthesis , enabling chiral sulfonyl fluoride derivatives .

Q. What are the typical chemical reactions involving this compound?

The sulfonyl fluoride group undergoes nucleophilic substitutions (e.g., with amines, thiols) under mild basic conditions (triethylamine/pyridine) to form sulfonamides or sulfonate esters . Additionally, the α,β-unsaturated system participates in 1,4-Michael additions with nucleophilic amino acids (e.g., cysteine, lysine) in proteins, forming covalent adducts detectable via fluorescence or UV-vis spectroscopy .

Q. How is 2-(4-Fluorophenyl)ethene-1-sulfonyl fluoride characterized?

Key techniques include:

- ¹H/¹³C NMR : To confirm regioselectivity and stereochemistry of alkenylation products.

- HPLC : For purity assessment and radiochemical conversion analysis (e.g., using Agilent C18 columns with methanol/water gradients and 0.1% Et₃N) .

- Mass spectrometry : To verify molecular weight and isotopic labeling (e.g., ¹⁸F incorporation) .

Advanced Research Questions

Q. How can this compound be used in fluorescent probe design for protein detection?

The α,β-unsaturated sulfonyl fluoride moiety enables covalent conjugation to proteins via 1,4-Michael addition , altering π-conjugation and inducing fluorescence changes. For instance, probe CPV-ESF exhibits aggregation-induced emission (AIE) properties, allowing real-time detection of bovine serum albumin (BSA) with high sensitivity (LOD: ~10 nM) and selectivity over competing biomolecules . Experimental validation involves incubating the probe with BSA in PBS buffer (pH 7.4) and monitoring emission shifts at λₑₘ = 550–650 nm .

Q. What computational approaches predict the anti-cancer potential of derivatives?

QSAR modeling identifies critical substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance binding to Polo-like kinase 1 (Plk1), a breast cancer target. A validated QSAR model (R² = 0.85, Q² = 0.79) guided the design of derivatives with improved binding affinities (ΔG = −9.2 kcal/mol) . Molecular docking (AutoDock Vina) further prioritizes candidates by simulating interactions with Plk1’s ATP-binding pocket .

Q. How is radiochemical labeling (e.g., ¹⁸F) achieved for in vivo tracking?

¹⁸F-labeled analogs are synthesized via nucleophilic substitution with K¹⁸F/Kryptofix 222 in acetonitrile, achieving radiochemical purity >84% . Purification by semi-preparative HPLC and validation via radio-TLC ensure suitability for positron emission tomography (PET) imaging .

Q. What strategies address enantioselective synthesis challenges?

Rhodium-catalyzed asymmetric hydrogenation of vinyl sulfonyl fluorides achieves >90% enantiomeric excess (ee) using chiral phosphine ligands. Reaction optimization (solvent: toluene, 50°C, 24 h) balances yield and stereoselectivity .

Data Contradiction & Reproducibility

Q. How to resolve discrepancies in reported reaction yields?

Variability in Pd-catalyzed alkenylation yields (e.g., 52–67%) may arise from solvent polarity (HFIP vs. CHCl₃) or ligand electronic effects. Reproducibility requires strict control of:

- Oxygen/moisture levels (use Schlenk techniques).

- Substrate stoichiometry (ESF:aryl = 4:1).

- Chromatographic purification (hexane/EtOAc ratios).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。